Cas no 863239-59-2 (Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate)
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Chemical and Physical Properties
Names and Identifiers
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- Intermediate 4
- Methyl (3α,5β)-6-ethylidene-3-hydroxy-7-oxocholan-24-oate (ACI)
- Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
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- Inchi: 1S/C27H42O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h6,16-17,19-22,24,28H,7-15H2,1-5H3/t16-,17-,19-,20+,21+,22+,24+,26-,27-/m1/s1
- InChI Key: SXDZXAFUWCERDJ-NKNLWPEVSA-N
- SMILES: C[C@]12CC[C@@H](O)C[C@H]1C(=CC)C(=O)[C@H]1[C@@H]3CC[C@H]([C@H](C)CCC(=O)OC)[C@]3(CC[C@H]21)C
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Security Information
- Storage Condition:(BD636952)
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203569-5g |
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester |
863239-59-2 | 97% | 5g |
$281 | 2021-06-15 | |
| Chemenu | CM203569-10g |
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester |
863239-59-2 | 97% | 10g |
$468 | 2021-06-15 | |
| TRC | M706710-1g |
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate |
863239-59-2 | 1g |
$ 133.00 | 2023-04-15 | ||
| TRC | M706710-2.5g |
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate |
863239-59-2 | 2.5g |
$ 265.00 | 2023-04-15 | ||
| TRC | M706710-5g |
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate |
863239-59-2 | 5g |
$ 408.00 | 2023-04-15 | ||
| TRC | M706710-10g |
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate |
863239-59-2 | 10g |
$ 638.00 | 2023-04-15 | ||
| A2B Chem LLC | AH81680-5g |
(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
863239-59-2 | 97% | 5g |
$372.00 | 2024-04-19 | |
| Chemenu | CM203569-5g |
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester |
863239-59-2 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM203569-10g |
(3alpha,5beta)-6-Ethylidene-3-hydroxy-7-oxocholan-24-oic acid methyl ester |
863239-59-2 | 97% | 10g |
$*** | 2023-05-29 |
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 1 h, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Production Method 2
Production Method 3
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; -60 °C
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Raw materials
- methyl (4R)-4-((3R,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-6-(1-hydroxyethyl)-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Methyl (3α,5β)-3,7-Bis(trimethylsilyl)oxychol-6-en-24-oate
- Nutriacholic Acid Methyl Ester
- Chol-6-en-24-oic acid, 3-hydroxy-7-[(trimethylsilyl)oxy]-, methyl ester, (3α,5β)-
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Preparation Products
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate (CAS No. 863239-59-2): A Comprehensive Overview
Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate, identified by its CAS number 863239-59-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This bile acid derivative has garnered attention due to its unique structural properties and potential biological activities. The compound belongs to the class of cholanic acids, which are known for their diverse roles in metabolic processes and signaling pathways.
The molecular structure of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate features a complex arrangement of hydroxyl, carbonyl, and ethylidene groups, which contribute to its distinctive chemical behavior. The presence of these functional groups makes it a valuable candidate for further investigation in various biological contexts. Specifically, the 3α,5β-dihydroxy moiety and the 7-oxo group are critical for its interactions with biological targets, particularly those involved in lipid metabolism and hormone signaling.
Recent studies have highlighted the importance of bile acid derivatives in modulating immune responses and metabolic homeostasis. Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate has been shown to exhibit promising effects on liver function and cholesterol metabolism. Research indicates that this compound may interact with nuclear receptors such as the farnesoid X receptor (FXR) and the liver X receptors (LXR), which are key regulators of lipid and glucose metabolism. The activation of these receptors by Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate could potentially lead to therapeutic benefits in conditions such as hyperlipidemia and non-alcoholic fatty liver disease.
In addition to its metabolic effects, Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate has been explored for its anti-inflammatory properties. Bile acid derivatives are known to influence inflammatory pathways by modulating the expression of cytokines and chemokines. Preliminary findings suggest that this compound may suppress the production of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects could make it a potential candidate for developing treatments against chronic inflammatory diseases.
The synthesis of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate involves a series of sophisticated organic reactions, including oxidation, reduction, and esterification processes. The precise arrangement of functional groups in its structure necessitates careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as chiral resolution and enzymatic catalysis have been employed to optimize the production process. These methods not only enhance the efficiency of synthesis but also improve the overall quality of the final product.
The pharmacokinetic properties of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining its therapeutic potential and safety profile. Studies have begun to unravel the mechanisms by which bile acid derivatives interact with transporters such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). These interactions play a significant role in the bioavailability and efficacy of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate.
Future research directions for Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate include exploring its potential in combination therapies with other bioactive compounds. The synergistic effects of bile acid derivatives with drugs targeting different pathways could lead to more effective treatments for complex diseases. Additionally, investigating the structural analogs of this compound may reveal new insights into its biological activities and mechanisms of action. Such studies could pave the way for the development of novel therapeutic agents with improved efficacy and reduced side effects.
The growing body of evidence supporting the biological significance of Methyl (3α,5β)-6-Ethylidene-3-hydroxy-7-oxo-cholan-24-oate underscores its potential as a valuable tool in chemical biology and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges. The combination of its unique structural features with promising biological activities makes it a compound worthy of further exploration in both academic and industrial settings.
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